2-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole
Description
2-{2-tert-Butylimidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole is a bicyclic heteroaromatic compound featuring an imidazo[1,2-b]pyridazine core substituted with a tert-butyl group at position 2 and a carbonyl-linked 2,3-dihydro-1H-isoindole moiety at position 4. The imidazo[1,2-b]pyridazine scaffold is notable for its planar, electron-rich structure, which facilitates interactions with biological targets such as kinases or receptors.
For instance, 2-tert-butyl-6-chloro-imidazo[1,2-b]pyridazine (CAS: 144449-19-4, C₁₀H₁₂ClN₃, M = 209.68) could serve as a precursor, where the chloro group is displaced by a carbonyl-linked isoindole under catalytic conditions.
Properties
IUPAC Name |
(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)-(1,3-dihydroisoindol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-19(2,3)16-12-23-17(20-16)9-8-15(21-23)18(24)22-10-13-6-4-5-7-14(13)11-22/h4-9,12H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCAVVCOYNQUMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)N3CC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole typically involves multiple steps, starting from simpler precursors. One common approach is the condensation of tert-butyl imidazo[1,2-b]pyridazine-6-carboxylic acid with isoindoline derivatives under specific reaction conditions, such as the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in the presence of a base.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the optimization of reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: : KMnO4, CrO3, in acidic or neutral media.
Reduction: : LiAlH4, NaBH4, in anhydrous ether or THF.
Substitution: : Amines, alcohols, in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: : Carboxylic acids, ketones, or aldehydes.
Reduction: : Alcohols or amines.
Substitution: : Amides, esters, or ethers.
Scientific Research Applications
Chemistry
In organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its structural features make it suitable for use in cross-coupling reactions and the construction of heterocyclic compounds.
Biology
The biological activity of imidazo[1,2-b]pyridazine derivatives has been explored in various studies. These compounds have shown potential as kinase inhibitors, which are important in the regulation of cellular processes and can be used in the treatment of diseases such as cancer.
Medicine
Due to its potential as a kinase inhibitor, 2-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole could be developed into a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry
In material science, this compound can be used in the development of new materials with specific properties, such as enhanced stability or conductivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the inhibition of specific kinases. By binding to the hinge region of these kinases, it prevents their activation and subsequent signaling pathways, leading to the suppression of cellular proliferation and other disease-related processes.
Comparison with Similar Compounds
The following analysis compares 2-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole with structurally or functionally related compounds, focusing on molecular features, physicochemical properties, and biological relevance.
Imidazo[1,2-b]pyridazine Derivatives
2-tert-Butyl-6-chloro-imidazo[1,2-b]pyridazine (CAS: 144449-19-4)
- Structure : Lacks the isoindole-carbonyl group, featuring a chloro substituent at position 5.
- Molecular Formula : C₁₀H₁₂ClN₃; M = 209.68 .
- Key Differences: The chloro group confers electrophilic reactivity, making it a versatile intermediate for further functionalization.
Quinazoline Derivatives
2-(2-(4-Oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)ethyl)isoindoline-1,3-dione (I)
- Structure : Quinazolin-4-one core linked to isoindole via a SCH₂CH₂ chain .
- Molecular Features : Planar quinazoline ring (r.m.s. deviation = 0.057 Å) with π-π interactions (intercentroid distance = 3.533 Å) .
- Key Differences : The quinazoline core differs from imidazopyridazine in electronic properties and hydrogen-bonding capacity. The thioether linker in (I) may reduce metabolic stability compared to the carbonyl bridge in the target compound.
Thiazolo[3,2-a]pyrimidine and Pyrimido[2,1-b]quinazoline Derivatives
Examples : Compounds 11a, 11b, and 12 from .
- Structural Features: 11a: Thiazolo[3,2-a]pyrimidine with 2,4,6-trimethylbenzylidene and cyano groups (C₂₀H₁₀N₄O₃S, M = 386). 12: Pyrimido[2,1-b]quinazoline with a 5-methylfuran substituent (C₁₇H₁₀N₄O₃, M = 318).
- Comparison :
*Estimated based on structurally related compound in (C₂₃H₃₀N₆O₃, M = 438.52) .
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